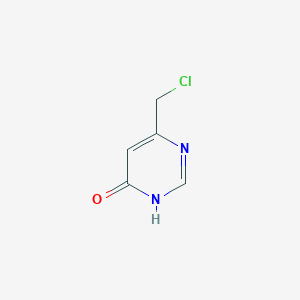

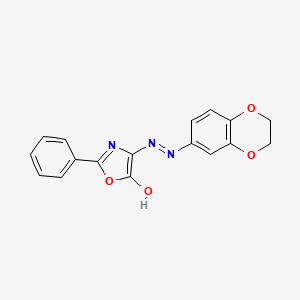

![molecular formula C20H24N4 B1418281 N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1170107-93-3](/img/structure/B1418281.png)

N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Overview

Description

“N-(3-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also includes a quinoxaline moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves multi-step reactions. For instance, piperidine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and quinoxaline is a bicyclic compound containing two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. Piperidine derivatives, for example, can participate in a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Synthesis of Spiropiperidine Scaffolds : Méndez and Kouznetsov (2011) detailed an efficient synthesis of spiropiperdine scaffolds based on intramolecular acyl transfer in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines]. This research contributes to the development of new chemical structures for potential applications in medicinal chemistry (Méndez & Kouznetsov, 2011).

Chemo-, Regio- and Stereoselective Synthesis : Rajesh, Bala, and Perumal (2012) conducted research on the multi-component, 1,3-dipolar cycloaddition reactions for the synthesis of novel hybrid spiroheterocycles, which demonstrates the compound's role in facilitating diverse chemical reactions (Rajesh, Bala, & Perumal, 2012).

Synthesis of Fused and Spiro Nitrogen Heterocycles : Research by Hamama, Zoorob, and El‐Magid (2011) involved the synthesis of fused and spiro quinuclidine and its C-nucleosides, which highlights the versatility of the compound in creating complex nitrogenous structures (Hamama, Zoorob, & El‐Magid, 2011).

Synthesis of Spiro-annelated Pyrrole-containing Heterocyclic Systems : Artico et al. (1992) explored the synthesis of tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties, revealing the compound's potential in creating complex heterocyclic structures (Artico et al., 1992).

Antimicrobial Evaluation : A study by Moghaddam‐manesh et al. (2020) on the synthesis of 6'-Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives and their antimicrobial effects, demonstrates the compound's potential in developing antimicrobial agents (Moghaddam‐manesh et al., 2020).

Potential in Cancer Research : The synthesis and evaluation of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones as ligands for nociceptin receptors by Mustazza et al. (2006) indicates potential applications in studying cancer and pain management (Mustazza et al., 2006).

Safety And Hazards

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if the compound shows promising activity in preliminary tests, further studies could be conducted to optimize its structure, improve its properties, or investigate its mechanism of action .

properties

IUPAC Name |

N-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-15-5-4-6-16(13-15)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRICNIJDAPIUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

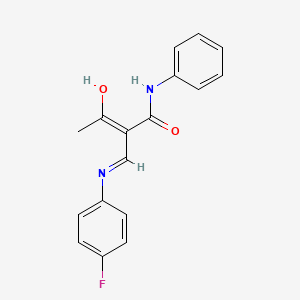

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

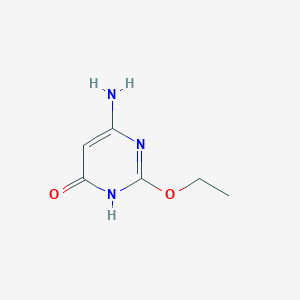

![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)